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Compound Name:
1,1-Difluoroethene;1,1,2-

trifluoroethene

Cat. No.: B1228053 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational results

for the molecular structure and properties of 1,1-Difluoroethene (CH₂CF₂). It aims to offer a

clear cross-validation of data obtained from various analytical techniques and theoretical

models, supporting researchers in their understanding and application of this compound.

Data Presentation: Molecular Geometry
The geometric parameters of 1,1-Difluoroethene, specifically its bond lengths and angles, have

been determined through both experimental techniques and computational methods. The

following tables summarize these quantitative data for easy comparison.

Table 1: Comparison of Experimental and Computational Bond Lengths for 1,1-Difluoroethene

(in Ångströms)

Bond Experimental Value[1]
Computational (MP2/aug-
cc-pVDZ)[2]

C=C 1.340 1.336

C-H 1.091 1.083

C-F 1.315 1.325
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Table 2: Comparison of Experimental and Computational Bond Angles for 1,1-Difluoroethene

(in Degrees)

Angle Experimental Value[1]
Computational (MP2/aug-
cc-pVDZ)[2]

H-C-H 122.0 121.3

F-C-F 110.6 111.7

H-C=C 119.0 119.4

F-C=C 124.7 124.1

Experimental Protocols
Detailed methodologies for the key experimental techniques used to determine the molecular

structure of gaseous 1,1-Difluoroethene are provided below.

Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the three-dimensional structure

of molecules in the gas phase.[3]

Methodology:

Sample Introduction: A gaseous sample of 1,1-Difluoroethene is introduced into a high-

vacuum chamber through a nozzle, creating a molecular beam.[3]

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the

molecular beam.[3]

Scattering: The electrons are scattered by the electric field of the molecules. The resulting

diffraction pattern is a series of concentric rings.

Detection: The scattered electrons are detected on a photographic plate or a CCD detector.

A rotating sector may be used to compensate for the steep decline in intensity of scattered

electrons at wider angles.
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Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and

bond angles. This analysis involves fitting the experimental scattering intensity data to a

theoretical model of the molecule's structure.

Microwave Spectroscopy
Microwave spectroscopy provides highly accurate data on the rotational constants of a

molecule, from which its geometry can be derived.[4]

Methodology:

Sample Preparation: A gaseous sample of 1,1-Difluoroethene is introduced into a waveguide

sample cell at low pressure (typically around 0.01 mm Hg).[5]

Microwave Radiation: The sample is irradiated with microwave radiation from a source like a

klystron tube.[5]

Absorption: As the frequency of the microwave radiation is swept, the molecules absorb

energy at specific frequencies corresponding to transitions between their rotational energy

levels. This is possible because 1,1-Difluoroethene has a permanent dipole moment.[4]

Detection: The absorption of microwave radiation is detected by a crystal detector.[5]

Spectral Analysis: The resulting spectrum of absorption lines is analyzed to determine the

rotational constants of the molecule. By measuring the spectra of different isotopic species,

the positions of the atoms and thus the precise molecular structure can be determined.

Computational Protocols
Computational chemistry provides theoretical insights into molecular structure and properties,

which can be compared with experimental findings.

Geometry Optimization
Geometry optimization is a computational procedure to find the arrangement of atoms that

corresponds to a minimum on the potential energy surface of the molecule.[6][7]

Methodology:
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Initial Structure: An initial guess for the molecular geometry of 1,1-Difluoroethene is provided

as input.

Choice of Method and Basis Set: A theoretical method (e.g., Hartree-Fock, Density

Functional Theory - DFT) and a basis set (e.g., 6-31G*, aug-cc-pVDZ) are selected.[8]

Energy and Gradient Calculation: The energy of the initial structure and the gradient of the

energy with respect to the atomic coordinates are calculated.

Iterative Optimization: An optimization algorithm, such as a quasi-Newton method, iteratively

adjusts the atomic coordinates to move down the potential energy surface towards a lower

energy structure.[9]

Convergence: The process is repeated until the changes in energy and atomic positions

between iterations are below a predefined threshold, indicating that a stationary point (a

minimum) has been reached.

Visualizations
Experimental and Computational Workflow
The following diagram illustrates the general workflow for determining and cross-validating the

molecular structure of 1,1-Difluoroethene using both experimental and computational

approaches.
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Caption: Workflow for structural analysis of 1,1-Difluoroethene.

Photodissociation Pathway of 1,1-Difluoroethene
The photodissociation of 1,1-Difluoroethene upon excitation with UV light (e.g., at 157 nm or

193 nm) leads to several dissociation channels.[1][10][11] The following diagram illustrates the

major pathways.
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Caption: Photodissociation pathways of 1,1-Difluoroethene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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